

Präklinische Studien zur Neuroprotektiven Wirkung von Pravastatin: Ein Technischer Leitfaden

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Statine

Cat. No.: B554654

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einführung

Pravastatin, ein Inhibitor der HMG-CoA-Reduktase, ist vorrangig für seine cholesterinsenkenden Eigenschaften bekannt. Zunehmend rücken jedoch seine pleiotropen, von der Lipidsenkung unabhängigen Effekte in den Fokus der neurowissenschaftlichen Forschung. Präklinische Studien haben überzeugende Beweise für die neuroprotektiven Wirkungen von Pravastatin in verschiedenen Modellen zerebraler Ischämie und anderer neurologischer Erkrankungen geliefert. Dieser technische Leitfaden fasst die wichtigsten Erkenntnisse aus diesen Studien zusammen, mit einem Schwerpunkt auf quantitativen Daten, detaillierten experimentellen Protokollen und den zugrunde liegenden molekularen Mechanismen.

Quantitative Daten zur Neuroprotektiven Wirkung

Die neuroprotektive Wirksamkeit von Pravastatin wurde in verschiedenen präklinischen Modellen quantifiziert. Die folgende Tabelle fasst repräsentative Ergebnisse zusammen.

Tiermodell	Pravastatin-Dosierung und -Verabreichung	Wichtigste Ergebnisse	Referenz
Transiente mittlere Hirnarterienokklusion (tMCAO) bei Ratten	0,1, 0,5, 1 und 2 mg/kg, wiederholte Injektionen 30 Min., 6 Std. und dann täglich für 4 Tage nach der Ischämie	Dosisabhängige Reduktion des Infarkt Volumens. Die größte Wirkung wurde bei 1 mg/kg beobachtet ($60 \pm 14 \text{ mm}^3$ vs. $139 \pm 14 \text{ mm}^3$ in der Kontrollgruppe, $p=0,0004$).[1]	[2]
tMCAO bei Ratten	Post-ischämische Verabreichung (6 Stunden nach tMCAO, dann täglich bis Tag 14)	Signifikante Verbesserung des neurologischen Ergebnisses im Rotarod-Test und geringere Infarktgröße im Vergleich zur Kontrollgruppe.[3]	[3]
Photothrombotische Zwei-Venen-Okklusion (2VO) bei Ratten	1% Pravastatin-Natrium im Futter für 2 Wochen vor der Ischämie	Signifikant verringertes Infarktverhältnis ($5,8 \pm 3,5\%$ vs. $11,9 \pm 4,6\%$ in der Kontrollgruppe, $p < 0,01$).[4]	[4]
Photothrombotische Zwei-Venen-Okklusion (2VO) bei Ratten	1% Pravastatin-Natrium im Futter für 2 Wochen vor der Ischämie	Signifikant verringerte Anzahl von Bax-positiven Zellen ($30,6 \pm 3,8\%$ vs. $59,6 \pm 11,1\%$ in der Kontrollgruppe, $p < 0,01$).[4]	[4]
In-vitro-Modell der transienten mittleren	100 nM Pravastatin, unmittelbar nach der	Signifikante Verhinderung des	[5]

Hirnarterienokklusion (Isoliertes Meerschweinchen)	Ischämie verabreicht	Verlusts der MAP-2- Immunreaktivität, erhöhte ERK- Phosphorylierung und gesteigerte antioxidative Gesamtkapazität.[5]
--	----------------------	---

Detaillierte Experimentelle Protokolle

Für die Untersuchung der neuroprotektiven Effekte von Pravastatin werden hauptsächlich zwei tierexperimentelle Modelle verwendet: die transiente mittlere Hirnarterienokklusion (tMCAO) und die photothrombotische kortikale Ischämie.

Protokoll 1: Transiente mittlere Hirnarterienokklusion (tMCAO) bei Ratten

Dieses Modell simuliert einen ischämischen Schlaganfall durch eine temporäre Blockade der mittleren Hirnarterie.

1. Anästhesie und Vorbereitung:

- Die Ratten werden mit Isofluran (4% zur Induktion, 2% zur Aufrechterhaltung) in einem Gemisch aus 70% N₂O und 30% O₂ anästhesiert.[6]
- Die Körpertemperatur wird während des gesamten Eingriffs auf 37 ± 0,5 °C gehalten.[7]
- Ein Mittelschnitt am Hals wird durchgeführt, um die Arteria carotis communis (CCA), die Arteria carotis externa (ECA) und die Arteria carotis interna (ICA) freizulegen.[8]

2. Okklusion:

- Ein Silikon-beschichtetes Monofilament (z. B. 4-0) wird in die ECA eingeführt und bis zur inneren Karotisarterie vorgeschoben, um die mittlere Hirnarterie (MCA) zu blockieren.[9]
- Die erfolgreiche Okklusion wird durch Laser-Doppler-Flussmetrie bestätigt (ein Abfall von ~80% des Ausgangswertes).[7]

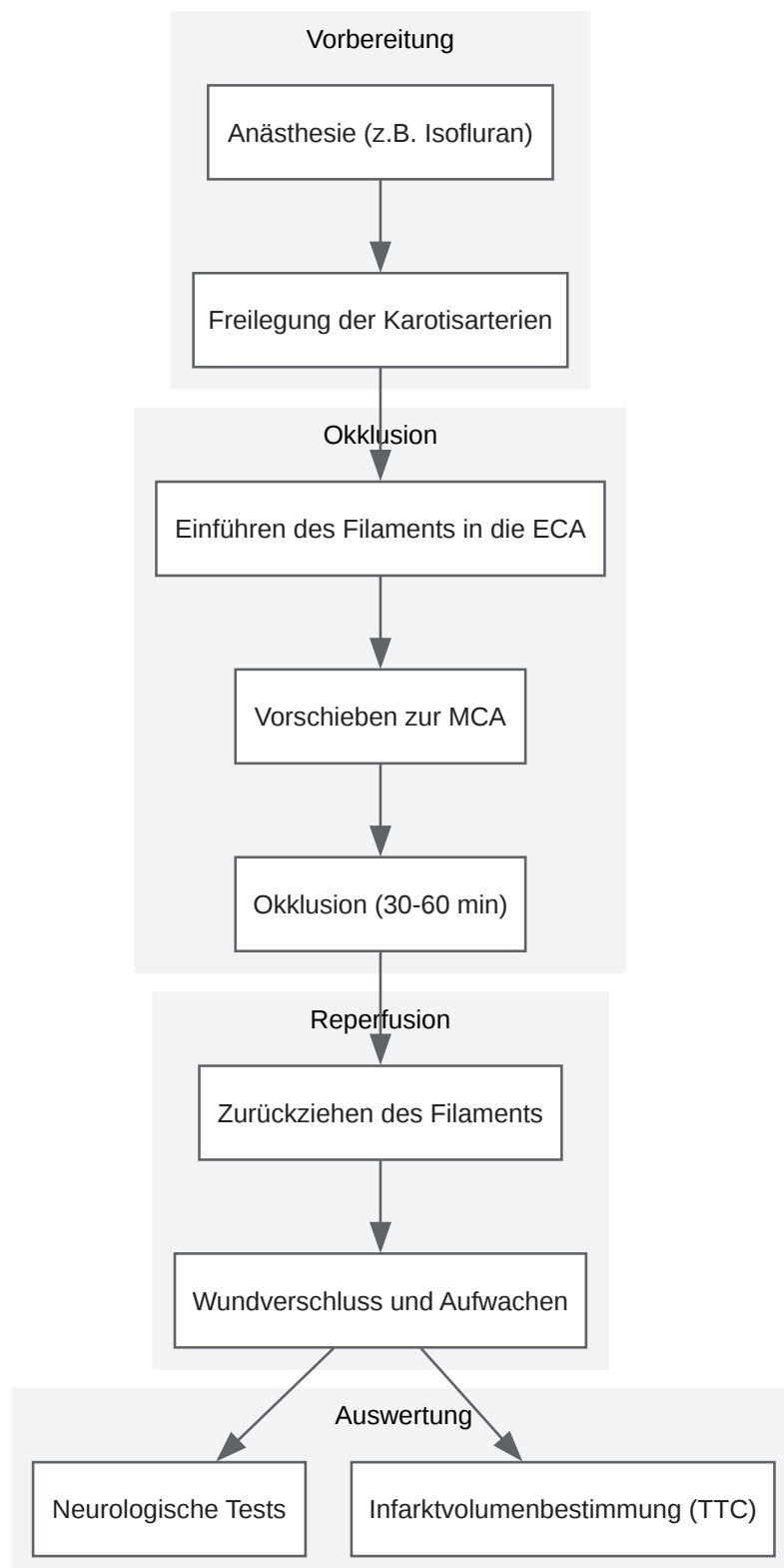
- Die Dauer der Okklusion variiert je nach Studienprotokoll, üblich sind 30 bis 60 Minuten.[6][8]
[9]

3. Reperfusion und Nachsorge:

- Nach der festgelegten Okklusionszeit wird das Filament vorsichtig zurückgezogen, um die Reperfusion zu ermöglichen.[9]
- Die Wunde wird verschlossen und die Tiere werden in einer kontrollierten Umgebung überwacht, bis sie vollständig aus der Narkose erwacht sind.

4. Bewertung des Ergebnisses:

- Neurologische Defizite: Werden mit verschiedenen Skalen bewertet, z. B. einem allgemeinen Neuroscore, dem Balken-Balance-Test und dem Rotarod-Test.[3]
- Infarkt volumen: Die Gehirne werden nach einer bestimmten Reperfu sionszeit (z. B. 24 Stunden oder 5 Tage) entnommen und in 2 mm dicke koronale Scheiben geschnitten. Die Scheiben werden mit 2,3,5-Triphenyltetrazoliumchlorid (TTC) gefärbt, das lebensfähiges Gewebe rot und das infarzierte Gewebe weiß färbt. Das Infarkt volumen wird dann mittels Bildanalyse quantifiziert.[1][7]



[Click to download full resolution via product page](#)

Abbildung 1: Experimenteller Arbeitsablauf des tMCAO-Modells.

Protokoll 2: Photothrombotisches Zwei-Venen-Okklusions (2VO)-Modell bei Ratten

Dieses Modell induziert einen fokalen kortikalen Infarkt durch photochemische Thrombose von kortikalen Venen.

1. Anästhesie und Vorbereitung:

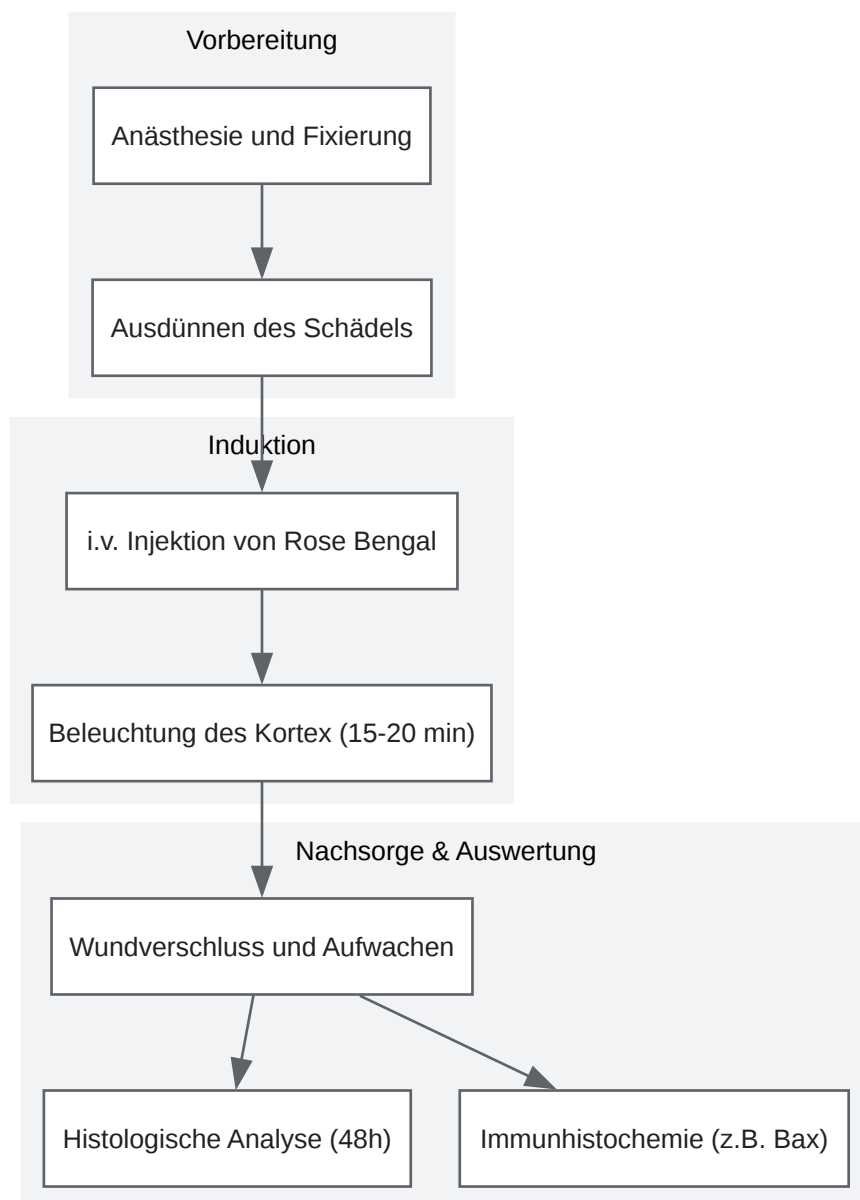
- Die Tiere werden wie im tMCAO-Protokoll beschrieben anästhesiert.
- Der Kopf des Tieres wird in einem stereotaktischen Rahmen fixiert.
- Ein Teil der Schädeldecke über dem Ziel-Kortexbereich (z. B. sensomotorischer Kortex) wird ausgedünnt, um eine klare Sicht auf die kortikalen Gefäße zu ermöglichen.[10]

2. Induktion der Photothrombose:

- Der photosensitive Farbstoff Rose Bengal (z. B. 20-30 mg/kg) wird intravenös injiziert.[10][11]
- Unmittelbar nach der Injektion wird der ausgedünnte Schädelbereich für eine definierte Zeit (z. B. 15-20 Minuten) mit einer Kaltlichtquelle oder einem Laser (z. B. 532 nm) beleuchtet.[10][12]
- Die Photoaktivierung von Rose Bengal erzeugt Singulett-Sauerstoff, der die Endothelzellen schädigt und eine Thrombozytenaggregation und Thrombose in den beleuchteten Gefäßen auslöst.[13]

3. Nachsorge und Bewertung:

- Die Tiere werden wie im tMCAO-Protokoll nachversorgt.
- Die Bewertung des Infarkts erfolgt typischerweise 48 Stunden nach der Induktion durch histologische Analyse (z. B. Nissl-Färbung) zur Bestimmung des Infarktverhältnisses.[4]
- Immunhistochemie wird verwendet, um spezifische zelluläre Prozesse wie Apoptose (z. B. durch Färbung auf Bax) zu untersuchen.[4]



[Click to download full resolution via product page](#)

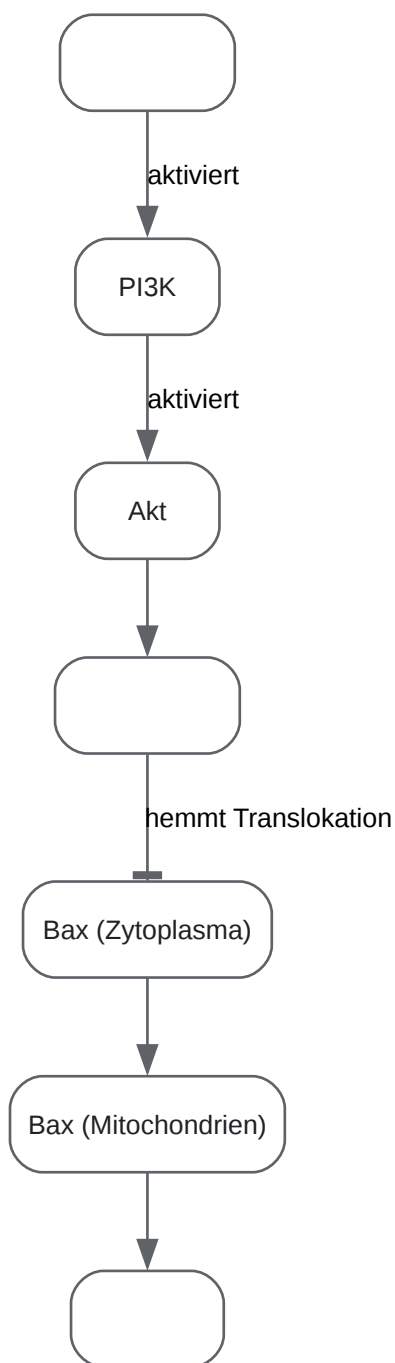
Abbildung 2: Experimenteller Arbeitsablauf des 2VO-Modells.

Molekulare Wirkmechanismen

Die neuroprotektiven Effekte von Pravastatin sind multifaktoriell und umfassen anti-apoptotische, anti-inflammatorische und antioxidative Mechanismen, die über verschiedene Signalwege vermittelt werden.

Anti-apoptotische Wirkung über den PI3K/Akt-Signalweg

Ein zentraler Mechanismus der Neuroprotektion durch Pravastatin ist die Hemmung der Apoptose. Pravastatin aktiviert den Phosphatidylinositol-3-Kinase (PI3K)/Akt-Signalweg.[4] Phosphoryliertes Akt wiederum hemmt die Translokation des pro-apoptotischen Proteins Bax vom Zytoplasma in die Mitochondrien, wodurch die mitochondriale Apoptose-Kaskade unterbrochen wird.[4]



[Click to download full resolution via product page](#)

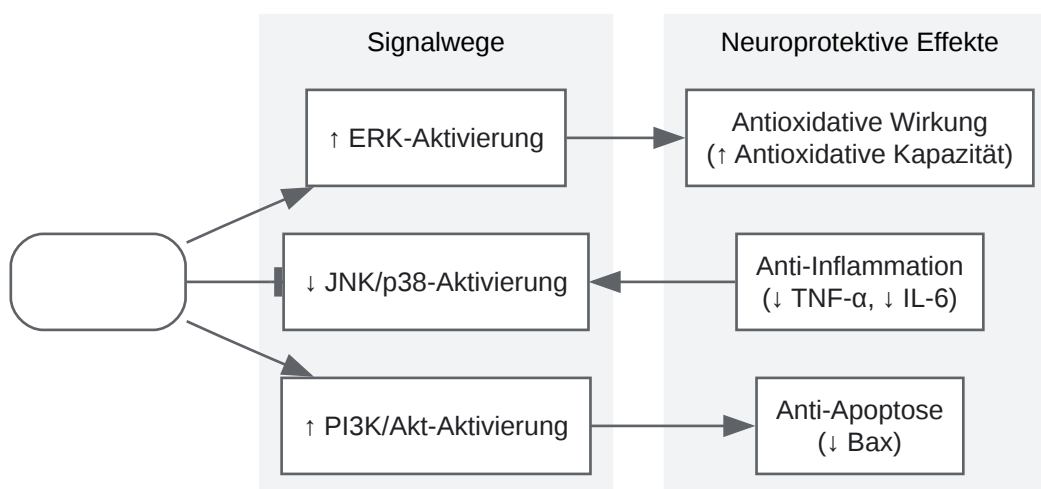
Abbildung 3: Anti-apoptotischer PI3K/Akt-Signalweg.

Anti-inflammatorische Wirkung

Zerebrale Ischämie löst eine starke Entzündungsreaktion aus, die zur sekundären Schädigung beiträgt. Pravastatin wirkt dieser entgegen, indem es die Expression von pro-inflammatorischen Zytokinen wie Tumornekrosefaktor-alpha (TNF- α) und Interleukin-6 (IL-6) unterdrückt.[1][4] Die Reduktion von TNF- α hemmt auch die Induktion von Bax über den JNK/p38 MAPK-Signalweg und trägt so zusätzlich zur anti-apoptotischen Wirkung bei.[4]

Antioxidative Wirkung und Verbesserung der Endothelfunktion

Pravastatin zeigt auch antioxidative Eigenschaften. In einem In-vitro-Modell der zerebralen Ischämie erhöhte die post-ischämische Gabe von Pravastatin die antioxidative Gesamtkapazität der Zellen.[5] Dieser Effekt, zusammen mit der Aktivierung der extrazellulär signalregulierten Kinase (ERK), trägt zur neuronalen Protektion bei.[5] Obwohl die genauen Mechanismen der antioxidativen Wirkung noch weiter untersucht werden müssen, wird vermutet, dass sie zur Stabilisierung der Blut-Hirn-Schranke und zur Verbesserung der Endothelfunktion beitragen.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Neuroprotection by pravastatin in acute ischemic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Pravastatin on neuroprotection and neurogenesis after cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of pravastatin in cerebral venous infarction in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pravastatin acute neuroprotective effects depend on blood brain barrier integrity in experimental cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the Optimal Duration of Middle-Cerebral Artery Occlusion Consistently Resulting in Isolated Cortical Selective Neuronal Loss in the Spontaneously Hypertensive Rat? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The impact of anesthetic drugs on hemodynamic parameters and neurological outcomes following temporal middle cerebral artery occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of Photothrombotic Stroke in the Sensorimotor Cortex of Rats and Preparation of Tissue for Analysis of Stroke Volume and Topographical Cortical Localization of Ischemic Infarct - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- To cite this document: BenchChem. [Präklinische Studien zur Neuroprotektiven Wirkung von Pravastatin: Ein Technischer Leitfaden]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b554654#pr-klinische-studien-zur-neuroprotektiven-wirkung-von-pravastatin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com